Cobalt N-fluoren-2-ylacetohydroxamate
Description
Cobalt N-fluoren-2-ylacetohydroxamate is a coordination compound with the molecular formula C₃₀H₂₄CoN₂O₄ and a molecular weight of 535.46 g/mol . It features a cobalt(II) center chelated by two N-fluoren-2-ylacetohydroxamate ligands, which act as bidentate donors through their hydroxamate oxygen atoms. The absence of hydrogen-bond donors (H-bond donor = 0) and the presence of four H-bond acceptors suggest moderate solubility in polar aprotic solvents, typical of hydroxamate-based metal complexes . This compound is part of a broader class of cobalt chelates studied for applications in catalysis, sensing, and materials science.
Properties
CAS No. |
14751-87-2 |
|---|---|
Molecular Formula |
C30H24CoN2O4 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
cobalt(2+);N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/2C15H12NO2.Co/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |
InChI Key |
PJQDFOMVKDFESH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt N-fluoren-2-ylacetohydroxamate typically involves the reaction of cobalt salts with N-fluoren-2-ylacetohydroxamic acid under controlled conditions. The process may include:
Dissolution of cobalt salts: Cobalt(II) chloride or cobalt(II) nitrate is dissolved in a suitable solvent, such as ethanol or water.
Addition of N-fluoren-2-ylacetohydroxamic acid: The ligand is added to the cobalt salt solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
Formation of the complex: The reaction mixture is allowed to react for several hours, leading to the formation of the cobalt complex, which can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Cobalt N-fluoren-2-ylacetohydroxamate can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, changing its oxidation state between +2 and +3.
Substitution Reactions: Ligands coordinated to the cobalt center can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines.
Complexation reagents: Other metal salts, organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce new cobalt-ligand complexes .
Scientific Research Applications
Cobalt N-fluoren-2-ylacetohydroxamate has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including oxidation and hydrogenation processes.
Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and coordination polymers
Mechanism of Action
The mechanism of action of Cobalt N-fluoren-2-ylacetohydroxamate involves its ability to coordinate with various biological molecules and metal ions. The cobalt center can undergo redox reactions, facilitating electron transfer processes. Additionally, the ligand can interact with biological targets, such as enzymes and DNA, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo and Diazo-Based Cobalt Chelates
Azo and diazo compounds, such as those listed in Table 4 (), are widely used for fluorimetric and colorimetric detection of cobalt ions. These ligands typically exhibit strong chromogenic responses upon cobalt binding due to their conjugated π-systems. For example, phenylazo derivatives show color shifts from yellow to red upon Co²⁺ coordination, with detection limits in the ppm range . In contrast, Cobalt N-fluoren-2-ylacetohydroxamate lacks such pronounced optical activity but may offer superior thermodynamic stability due to the rigid fluorenyl backbone and stronger chelation from the hydroxamate group.
Table 1: Key Comparison with Azo/Diazo Compounds
| Property | This compound | Azo/Diazo-Based Co Chelates |
|---|---|---|
| Ligand Type | Hydroxamate | Azo/diazo |
| Optical Activity | Low | High (colorimetric response) |
| Stability Constant | Likely higher (rigid ligand) | Moderate |
| Primary Application | Catalysis/Materials Science | Ion sensing |
Cobalt Phthalocyanine Derivatives
Cobalt phthalocyanines, such as CoTSPc1 , CoTSPc2 , and CoTSPc3 (Figure 1, ), are macrocyclic complexes with extended π-conjugation. These compounds excel in electrocatalysis (e.g., oxygen reduction reactions) due to their redox-active cobalt centers and tunable sulfonate substituents . Compared to this compound, phthalocyanines exhibit higher thermal stability (>300°C) and broader absorption spectra but require more complex synthesis. The hydroxamate-based compound, with its smaller molecular footprint, may offer advantages in heterogeneous catalysis where surface binding is critical.
Table 2: Comparison with Cobalt Phthalocyanines
| Property | This compound | Cobalt Phthalocyanines (CoTSPc1–3) |
|---|---|---|
| Structure | Mononuclear chelate | Macrocyclic |
| Thermal Stability | Moderate (~200°C) | High (>300°C) |
| Catalytic Efficiency | High in small-molecule activation | Superior in electrocatalysis |
| Synthetic Complexity | Moderate | High |
Research Findings and Gaps
- Detection Applications : While azo/diazo compounds dominate cobalt sensing, this compound’s stability could enable reusable sensor platforms, though this remains unexplored .
- Catalytic Performance : Phthalocyanines outperform hydroxamates in electrocatalysis, but the latter’s ligand flexibility may enhance substrate accessibility in organic transformations .
- Economic Context: Cobalt’s criticality in the EU (as per HS trade codes 282200 and 810520, ) underscores the need for efficient cobalt complexes, yet direct studies on this compound’s scalability are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
